Oseltamivir (marketed as the product TamifluⓇ), is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A (including pandemic H1N1) and B. Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity. The clinical benefit of use of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms since effectiveness decreases significantly after that point in time; there is generally no benefit in use beyond 48 hours for healthy, low-risk individuals as influenza is a self-limiting illness. However, antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients. According to the CDC, data from clinical trials and observational studies have demonstrated that early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure). They recommend the use of oseltamivir in people with a higher risk of developing complications including children younger than 2 years, people over 65 years, people with some chronic conditions or immunosuppression, pregnant women, residents of long term care facilities, and indigenous communities for example. The benefits of oseltamivir use are controversial; a 2014 Cochrane Review of the evidence found that oseltamivir treatment had limited benefit. The authors concluded that oseltamivir use in healthy adults had small, non-specific effects on symptoms (where the time to first alleviation of symptoms was only reduced from 7 to 6.3 days), it had no effect on hospitalizations, and that there was no evidence for any reductions in complications of influenza such as pneumonia. Due to the risk of adverse effects such as nausea, vomiting, psychiatric effects and renal adverse events in adults and vomiting in children, the harms are generally considered to outweigh the small clinical benefit of use of oseltamivir. Notably, in 2017, the World Health Organization downgraded oseltamivir from its essential medicines list from a "core" drug to a "complementary" drug, due to limited cost-effectiveness. Yearly vaccination with the influenza vaccine is still considered the best preventative measure.
Oseltamivir is a Neuraminidase Inhibitor. The mechanism of action of oseltamivir is as a Neuraminidase Inhibitor.
Oseltamivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy and prophylaxis against influenza A and B. Oseltamivir has not been associated with clinically apparent liver injury.
Oseltamivir is a natural product found in Aspergillus ochraceopetaliformis, Isatis tinctoria, and Glycyrrhiza inflata with data available.
Oseltamivir is a synthetic derivative prodrug of ethyl ester with antiviral activity. Osetamivir blocks neuraminidases on the surfaces of influenza viruses, interfering with host cell release of complete viral particles.
An acetamido cyclohexene that is a structural homolog of SIALIC ACID and inhibits NEURAMINIDASE.
See also: Oseltamivir Acid (has active moiety); Oseltamivir Phosphate (has salt form).
Oseltamivir phosphate
CAS No.: 204255-11-8
Cat. No.: VC20740233
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 204255-11-8 |
---|---|
Molecular Formula | C16H28N2O4 |
Molecular Weight | 312.40 g/mol |
IUPAC Name | ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
Standard InChI | InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 |
Standard InChI Key | VSZGPKBBMSAYNT-RRFJBIMHSA-N |
Isomeric SMILES | CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)[NH3+])C(=O)OCC.OP(=O)(O)[O-] |
Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Oseltamivir phosphate belongs to the class of organic compounds known as gamma amino acids and derivatives. These compounds feature an amino group (-NH2) attached to the gamma carbon atom . From a chemical taxonomy perspective, oseltamivir can be further classified within several categories:
-
Kingdom: Organic compounds
-
Super Class: Organic acids and derivatives
-
Class: Carboxylic acids and derivatives
-
Sub Class: Amino acids, peptides, and analogues
The compound also exhibits several alternative parent classifications including enoate esters, acetamides, secondary carboxylic acid amides, monocarboxylic acids and derivatives, dialkyl ethers, organopnictogen compounds, organic oxides, monoalkylamines, hydrocarbon derivatives, and carbonyl compounds . This complex chemical structure contributes to its specific pharmacological properties and mechanism of action.
Mechanism of Action
Oseltamivir phosphate exerts its antiviral activity through a highly specific mechanism targeting influenza virus neuraminidase enzymes. These glycoproteins are found on the surface of the virus and play a crucial role in several stages of viral replication and transmission .
The active metabolite, oseltamivir carboxylate, selectively inhibits neuraminidase enzymes, which are essential for:
-
Viral entry into uninfected cells
-
Release of newly formed virus particles from infected cells
By inhibiting neuraminidase activity, oseltamivir effectively reduces viral shedding and infectivity, thereby limiting the spread of the virus within the host and potentially to other individuals. This mechanism of action is effective against the neuraminidases of both influenza A (including pandemic H1N1 strains) and influenza B viruses .
The specificity of oseltamivir's action contributes to its favorable therapeutic index, as it targets viral enzymes rather than host cell machinery, minimizing potential toxicity to human cells while maintaining antiviral efficacy.
Pharmacokinetics
Distribution
After absorption and conversion to the active metabolite, oseltamivir carboxylate demonstrates a volume of distribution of approximately 23-26 L following intravenous administration in humans . This moderate volume of distribution indicates that the drug distributes throughout body fluids and tissues at concentrations sufficient for antiviral activity.
The active metabolite, oseltamivir carboxylate, can be detected in plasma within 30 minutes of dosing. Plasma concentrations reach near-maximal levels after 3-4 hours, exceeding the parent compound concentrations by more than 20-fold . This rapid conversion to the active form enables prompt initiation of antiviral activity following administration.
Metabolism
The metabolism of oseltamivir phosphate is primarily characterized by its rapid conversion to the active metabolite. This transformation is mediated by hepatic esterases, which efficiently convert the pro-drug to oseltamivir carboxylate . This conversion is extensive, with approximately 75% of an oral dose reaching the systemic circulation as the active metabolite .
An important pharmacokinetic characteristic is that neither oseltamivir nor its active metabolite interacts significantly with human cytochrome P450 mixed-function oxidases or glucuronyl transferases in vitro . This lack of interaction with major metabolic enzyme systems contributes to oseltamivir's favorable drug interaction profile.
Elimination
Oseltamivir and its active metabolite are eliminated primarily through renal excretion. Following oral administration, plasma concentrations of oseltamivir decline rapidly, with an apparent elimination half-life of 1-3 hours . In contrast, oseltamivir carboxylate concentrations persist longer, with an apparent elimination half-life of 6-10 hours, which supports the twice-daily dosing regimen .
The renal clearance of both compounds exceeds the glomerular filtration rate, indicating that renal tubular secretion contributes to their elimination . For oseltamivir carboxylate specifically, this has been shown to proceed via the anionic transport process .
Small amounts (less than 20% of the oral dose) of both compounds are also eliminated in feces . The pharmacokinetics of oseltamivir are linear and dose-proportional at doses of up to 500 mg twice daily, with only modest accumulation (less than 2-fold) of the active metabolite prior to attaining steady state .
Table 1: Pharmacokinetic Parameters of Oseltamivir Following Twice Daily Dosing of 75 mg Capsules
Parameter | Oseltamivir | Oseltamivir Carboxylate |
---|---|---|
Cmax | 65 ng/mL | 348 ng/mL |
AUC (0-12h) | 112 ng·h/mL | 2719 ng·h/mL |
Elimination Half-life | 1-3 hours | 6-10 hours |
Volume of Distribution | Not specified | 23-26 L |
Time to Steady State | Not applicable | 2-3 days |
Clinical Applications and Dosing
Oseltamivir phosphate is primarily indicated for the treatment and prophylaxis of influenza. The standard recommended oral dose for treatment in adults and adolescents aged 13 years and older is 75 mg twice daily for 5 days . This dosing regimen has been established through extensive clinical trials and has demonstrated optimal efficacy when initiated within 48 hours of symptom onset.
The medication's clinical applications extend to various patient populations:
-
Treatment of uncomplicated acute illness due to influenza infection in patients who have been symptomatic for no more than 48 hours.
-
Prophylaxis of influenza in individuals following exposure to a diagnosed case.
-
Management of influenza in special populations, including elderly patients and those with chronic cardiac or respiratory conditions .
In clinical practice, early initiation of therapy is crucial for maximizing the benefits of oseltamivir. Treatment should ideally begin within 48 hours of symptom onset to achieve the greatest reduction in illness duration and severity. The twice-daily administration schedule for five days has been shown to provide sufficient antiviral activity while minimizing the potential for adverse effects and development of viral resistance.
Efficacy in Influenza Treatment
Clinical trials have demonstrated the efficacy of oseltamivir in reducing the duration and severity of influenza symptoms. In phase III clinical trials, treatment with oseltamivir shortened the median duration of influenza illness by approximately 32 hours compared to placebo . Additionally, disease severity in patients with confirmed influenza taking oseltamivir was reduced by 38% compared to placebo .
Beyond symptom management, oseltamivir has shown significant benefits in reducing influenza-related complications. The medication reduced the incidence of complications associated with influenza that required antibiotic therapy in otherwise healthy young adults by approximately 50% . These complications include bronchitis, pneumonia, sinusitis, and otitis media.
Studies have also demonstrated clear evidence of efficacy in secondary endpoints related to antiviral activity. Treatment with oseltamivir resulted in both reduction of duration of virus shedding and reduction in the area under the curve (AUC) of viral titers . This reduction in viral load contributes to decreased infectivity and may help limit transmission.
Specific population studies have shown that oseltamivir 75 mg twice daily for five days was associated with a clinically relevant reduction in median duration of illness in elderly patients, similar to that observed in younger adult treatment studies . Furthermore, in patients aged over 13 years with influenza and co-existing chronic cardiac and/or respiratory disease, oseltamivir treatment was also effective in reducing illness duration .
Recent Research Findings
Impact on Cancer Risk
Recent research has uncovered intriguing potential benefits of oseltamivir beyond its established role in influenza management. A retrospective cohort study with a follow-up period of up to 10 years investigated the correlation between oseltamivir phosphate use and cancer incidence .
The study revealed that oseltamivir phosphate users showed a significantly lower incidence of several cancer types compared to non-users. Specifically, adjusted hazard ratios demonstrated reduced risks for:
-
Liver and intrahepatic bile duct cancer (adjusted HR=0.895; 95% CI 0.824-0.972; p=0.008)
-
Oral cancer (adjusted HR=0.587; 95% CI 0.346-0.995; p=0.048)
-
Esophageal cancer (adjusted HR=0.646; 95% CI 0.522-0.799; p<0.001)
Table 2: Cancer Risk Reduction Associated with Oseltamivir Phosphate Use
Cancer Type | Adjusted Hazard Ratio | 95% Confidence Interval | p-value |
---|---|---|---|
Liver Cancer | 0.895 | 0.824-0.972 | 0.008 |
Oral Cancer | 0.587 | 0.346-0.995 | 0.048 |
Esophageal Cancer | 0.646 | 0.522-0.799 | <0.001 |
Notably, a markedly lower cumulative occurrence rate of liver cancer over the 10-year follow-up period was detected in oseltamivir users compared to non-users . Further analysis revealed that hepatocellular carcinoma patients who had used oseltamivir exhibited a lower cancer stage at diagnosis (p<0.0001), although no significant correlation was observed with tumor differentiation grade .
The potential mechanism for these anti-cancer effects may be related to oseltamivir's inhibition of sialidase-1 (NEU-1) activity. Previous research has shown that oseltamivir disables human pancreatic cancer cell survival by inhibiting NEU-1 activity and its intrinsic signaling . Additionally, highly expressed NEU-1 in HBV-related hepatocellular carcinoma tissues leads to oncogenic signaling and epithelial-mesenchymal transition in hepatocellular carcinoma cells . Therefore, oseltamivir's inhibition of NEU-1 may represent a plausible mechanism for its observed effects on cancer risk.
Researchers have also noted the potential for combination therapies involving oseltamivir. Studies in pancreatic cancer have suggested that administration of oseltamivir in conjunction with aspirin could enhance the efficacy of gemcitabine, the standard chemotherapeutic agent for human pancreatic cancer . Similarly, concurrent administration of metformin, acetylsalicylic acid, and oseltamivir demonstrated a notable reduction in triple-negative breast cancer cells by inducing apoptosis .
Synthesis Methods
The commercial production of oseltamivir phosphate has been achieved through various synthetic strategies. The original Roche process synthesis utilized naturally occurring shikimic acid as a starting material . This approach involved several key steps, including the regioselective reduction of an acetal and iterative ring-opening reactions with azide to introduce nitrogen functionalities .
Alternative synthetic approaches have been developed by renowned chemists including Corey and Fukuyama, who utilized catalytic asymmetric Diels-Alder reactions as key steps in their synthetic pathways . These varied synthetic strategies highlight the importance of oseltamivir phosphate as a pharmaceutical target and demonstrate the evolution of synthetic methodologies for producing this complex molecule efficiently.
The development of efficient synthetic routes for oseltamivir phosphate production has been crucial for ensuring adequate global supply, particularly during pandemic influenza outbreaks. Ongoing research continues to refine these synthetic methods to improve yield, reduce costs, and enhance environmental sustainability in the production process.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume